Triethyl Sodium Methanetricarboxylate

Overview

Description

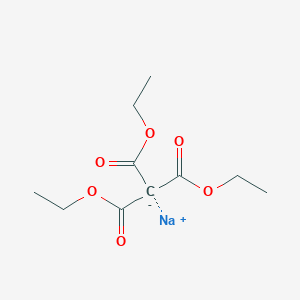

Triethyl Sodium Methanetricarboxylate is a chemical compound with the molecular formula NaC(CO2C2H5)3. It is a derivative of triethyl methanetricarboxylate, where the hydrogen atom is replaced by a sodium ion. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl Sodium Methanetricarboxylate can be synthesized through the reaction of triethyl methanetricarboxylate with sodium ethoxide. The reaction typically involves dissolving triethyl methanetricarboxylate in an appropriate solvent, such as ethanol, and then adding sodium ethoxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Triethyl Sodium Methanetricarboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can react with alkyl halides to form monoalkylated products.

Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

Addition Reactions: It can participate in Michael addition reactions with electron-deficient alkenes.

Common Reagents and Conditions

Sodium Ethoxide: Used in the synthesis of this compound.

Alkyl Halides: Used in substitution reactions.

Bases: Such as sodium hydroxide or potassium tert-butoxide, used in elimination reactions.

Major Products Formed

Monoalkylated Products: Formed from substitution reactions.

Alkenes: Formed from elimination reactions.

Michael Addition Products: Formed from addition reactions with electron-deficient alkenes.

Scientific Research Applications

Triethyl Sodium Methanetricarboxylate has several applications in scientific research:

Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.

Pharmaceutical Research: Involved in the synthesis of novel inhibitors of Hsp90 and HIV-1 integrase inhibitors.

Material Science: Used in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Triethyl Sodium Methanetricarboxylate involves its ability to act as a nucleophile in various chemical reactions. The sodium ion enhances the nucleophilicity of the compound, allowing it to readily participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .

Comparison with Similar Compounds

Similar Compounds

Triethyl Methanetricarboxylate: The parent compound without the sodium ion.

Diethyl Vinylphosphonate: Another compound used in similar types of reactions.

Trimethyloxonium Tetrafluoroborate: Used in organic synthesis for similar purposes.

Uniqueness

Triethyl Sodium Methanetricarboxylate is unique due to the presence of the sodium ion, which enhances its reactivity and makes it a valuable reagent in organic synthesis. Its ability to participate in a wide range of reactions, including substitution, elimination, and addition, makes it a versatile compound in scientific research .

Biological Activity

Triethyl sodium methanetricarboxylate (TEMT) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications. This article explores the biological activity of TEMT, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound is a sodium salt derived from triethyl methanetricarboxylic acid. Its chemical formula is C₉H₁₄NaO₇, and it typically appears as a colorless to light yellow liquid. The compound features three carboxylate groups, which are responsible for its reactivity and biological activity.

The biological activity of TEMT can be attributed to its ability to interact with various biological molecules. The presence of multiple carboxylate groups allows it to form complexes with metal ions and proteins, which can modulate enzymatic activities and influence metabolic pathways.

Key Mechanisms:

- Metal Chelation: TEMT has been shown to chelate metal ions, which can affect enzyme function and stability.

- Inhibition of Enzymatic Activity: It may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against specific diseases.

Biological Activity Overview

The biological activity of TEMT has been investigated in various studies, revealing its potential in different applications:

-

Antimicrobial Activity:

- TEMT exhibits antimicrobial properties against a range of pathogens. For instance, studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

- Table 1: Antimicrobial Activity of TEMT

Pathogen Minimum Inhibitory Concentration (MIC) E. coli 125 µg/mL S. aureus 250 µg/mL -

Antiviral Properties:

- Research indicates that TEMT may possess antiviral activity, particularly against RNA viruses. Its mechanism may involve the inhibition of viral replication through interference with viral enzyme activity.

-

Cytotoxicity Studies:

- Cytotoxic effects have been observed in cancer cell lines, suggesting potential applications in cancer therapy. The IC50 values for various cancer cell lines range from 10-30 µM.

- Table 2: Cytotoxicity of TEMT on Cancer Cell Lines

Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 25

Case Studies

Several case studies highlight the biological activities and therapeutic potential of TEMT:

- Study on Antimicrobial Effects: A study published in the Journal of Antimicrobial Chemotherapy demonstrated that TEMT significantly inhibited the growth of both gram-positive and gram-negative bacteria. The study concluded that TEMT could be developed into a novel antimicrobial agent for treating infections caused by resistant strains .

- Cancer Research: A recent investigation into the cytotoxic effects of TEMT on breast cancer cells showed that it induced apoptosis through the activation of caspase pathways. This suggests that TEMT could be explored further as a chemotherapeutic agent .

Future Directions

The promising biological activities of this compound warrant further research to fully understand its mechanisms and potential applications. Future studies should focus on:

- Mechanistic Studies: Elucidating the precise biochemical pathways affected by TEMT.

- In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in disease models.

- Formulation Development: Exploring different formulations to enhance bioavailability and target delivery.

Properties

IUPAC Name |

sodium;triethyl methanetricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O6.Na/c1-4-14-8(11)7(9(12)15-5-2)10(13)16-6-3;/h4-6H2,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWMITKBVUKHDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)[C-](C(=O)OCC)C(=O)OCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.